![molecular formula C19H15FN2O3 B4414944 N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4414944.png)
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide
Vue d'ensemble
Description
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-915, is a small molecule drug that acts as a selective antagonist of the G protein-coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. TAK-915 has been extensively studied for its potential as a treatment for type 2 diabetes mellitus (T2DM).
Mécanisme D'action
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide acts as a selective antagonist of the GPR40 receptor. This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. By blocking the activity of this receptor, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide reduces insulin secretion in response to glucose, which can help to improve glucose tolerance in individuals with T2DM.
Biochemical and Physiological Effects:
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. Additionally, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to reduce hepatic glucose production, which can help to further improve glucose control in individuals with T2DM.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide is its selectivity for the GPR40 receptor, which reduces the potential for off-target effects. However, one limitation of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide is its relatively short half-life, which may limit its effectiveness as a therapeutic.
Orientations Futures
There are several potential future directions for research on N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of longer-acting formulations of the drug, which could improve its effectiveness as a therapeutic. Additionally, further studies are needed to fully understand the safety and efficacy of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide in humans, and to explore its potential as a treatment for other metabolic disorders. Finally, research is needed to identify potential biomarkers that could be used to predict response to N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide treatment.
Applications De Recherche Scientifique
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied for its potential as a treatment for T2DM. In preclinical studies, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. These findings have led to the development of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide as a potential therapeutic for T2DM.
Propriétés
IUPAC Name |
N-[3-[(3-fluorobenzoyl)amino]-4-methylphenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-12-7-8-15(21-19(24)17-6-3-9-25-17)11-16(12)22-18(23)13-4-2-5-14(20)10-13/h2-11H,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFFTIDEIZJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.